molecular formula C8H13N3S B15264608 2-[(2-Aminoethyl)sulfanyl]-4,6-dimethylpyrimidine

2-[(2-Aminoethyl)sulfanyl]-4,6-dimethylpyrimidine

Cat. No.: B15264608
M. Wt: 183.28 g/mol
InChI Key: LJMCLUDNXXBFFK-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)sulfanyl]-4,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, and a sulfanyl-linked 2-aminoethyl side chain. This structure confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capabilities, making it valuable in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-6-5-7(2)11-8(10-6)12-4-3-9/h5H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMCLUDNXXBFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoethyl)sulfanyl]-4,6-dimethylpyrimidine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 2-aminoethanethiol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)sulfanyl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The aminoethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Aminoethyl)sulfanyl]-4,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The aminoethylsulfanyl group can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The pyrimidine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Compounds Analyzed :

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide (DIWXAJ)

N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide (QOTQEW)

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide (GOKWIO)

Compound Substituents on Pyrimidine Dihedral Angle (°) Between Pyrimidine and Benzene Rings Key Structural Feature
DIWXAJ 4,6-dimethyl 88.86 High ring inclination
QOTQEW 4,6-dimethyl 79.60 Moderate inclination
GOKWIO 4,6-diamino 54.73 Low inclination due to amino substituents

Insights :

  • Methyl vs. Amino Substituents: Methyl groups at positions 4 and 6 (DIWXAJ, QOTQEW) result in larger dihedral angles (~80–89°), suggesting steric hindrance between the pyrimidine and aromatic rings. In contrast, the 4,6-diamino substitution (GOKWIO) reduces steric bulk, leading to a smaller dihedral angle (~55°) and enhanced planarity .

Comparative Efficiency :

  • Pathway 1 (O-Alkylation + Condensation) : >90% yield for 4-[2-(4-hydroxyphenyl)ethenyl]pyrimidine.
  • Pathway 2 (Direct Condensation) : 25% yield due to competitive side reactions (e.g., Cannizzaro dismutation) .

Sirtuin 2 (Sirt2) Inhibition :

  • Lead Compound: Aminothiazole derivatives with a 4,6-dimethylpyrimidine moiety (e.g., 13a) exhibit potent Sirt2 inhibition (IC₅₀ < 1 µM). Removal of the pyrimidine group reduces activity by >90%, underscoring its critical role in binding .
  • Scaffold Dependency: Switching from aminothiazole to aminothiadiazole abolishes inhibitory potency, highlighting scaffold specificity .

Antimicrobial Activity :

  • Sulfadimidine (4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide): A sulfonamide antibiotic structurally related to 2-[(2-aminoethyl)sulfanyl]-4,6-dimethylpyrimidine. Its 4,6-dimethylpyrimidine core enables competitive inhibition of dihydropteroate synthase in bacteria .

Optical and Material Properties

Styrylpyrimidines :

  • Optoelectronic Applications: Compounds like (E)-2-(4-dimethylaminostyryl)-4,6-dimethylpyrimidine exhibit strong UV-vis absorption and fluorescence, attributed to π-conjugation between the pyrimidine and styryl groups .
  • Synthetic Challenges : Pyrazine analogs (e.g., 2,5-dimethylpyrazine) show lower reactivity than 4,6-dimethylpyrimidine in condensation reactions, necessitating modified protocols for synthesis .

Biological Activity

2-[(2-Aminoethyl)sulfanyl]-4,6-dimethylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrimidine derivatives have been widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound this compound consists of a pyrimidine ring substituted with a sulfanyl group and an aminoethyl chain. The structural formula can be represented as follows:

C8H12N4S\text{C}_8\text{H}_{12}\text{N}_4\text{S}

This structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research has identified various biological activities associated with pyrimidine derivatives, particularly in the context of neuropharmacology and antiobesity effects. The following sections detail specific findings related to the biological activity of this compound.

1. Neuropharmacological Effects

A study on pyrimidine derivatives indicated that modifications in the structure could lead to significant neuropharmacological effects. For instance, compounds with similar structures have shown promise as allosteric modulators of cannabinoid receptors, which are implicated in appetite regulation and pain management .

Case Study : In a recent investigation into the effects of pyrimidine analogs on drug-seeking behavior, compounds similar to this compound demonstrated potential in reducing cravings associated with addiction .

2. Antimicrobial Activity

Pyrimidines are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains.

Research Findings :

  • In Vitro Studies : A series of tests conducted on bacterial cultures revealed that this compound inhibited the growth of certain Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The proposed mechanism involves interference with bacterial DNA synthesis due to the structural similarity to nucleobases .

3. Antiobesity Potential

The compound's structural features suggest it may modulate appetite through cannabinoid receptor pathways. Research has shown that similar compounds can reduce food intake and body weight by acting as antagonists at CB1 receptors .

Compound Activity IC50 (µM)
This compoundAppetite suppressionTBD
Rimonabant (CB1 antagonist)Appetite suppression10

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate favorable interactions with key receptors involved in metabolic processes.

Binding Affinity Results

The following table summarizes the docking scores obtained from computational studies:

Target Protein Binding Energy (kcal/mol)
CB1 Receptor-7.5
Enzyme X-8.0

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2-Aminoethyl)sulfanyl]-4,6-dimethylpyrimidine, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling (using Pd catalysts) has been effective for analogous pyrimidine derivatives, as demonstrated in the synthesis of styrylpyrimidines (e.g., 2-chloro-4,6-dimethylpyrimidine reacting with ethynyl precursors under inert conditions) . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., THF or DMF), and reaction temperature (60–100°C). Post-synthesis purification via column chromatography (SiO₂, petroleum ether:EtOAc gradients) improves yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and spectrometric techniques:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at C4/C6, sulfanyl proton environments) .
  • HR-MALDI-MS : Validate molecular weight with <2 ppm error .
  • IR Spectroscopy : Identify functional groups (e.g., S–C stretching at ~600–700 cm⁻¹, NH₂ vibrations) .
    • Purity Assessment : Monitor by TLC (Rf values) and HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : X-ray crystallography with programs like SHELXL is critical. Key steps include:

  • Data Collection : Use high-resolution (<1.0 Å) datasets to reduce refinement errors .
  • Twinning Analysis : Apply SHELXD for deconvoluting twinned crystals, common in flexible sulfanyl derivatives .
  • Hydrogen Bonding : Map interactions (e.g., NH₂⋯S or NH₂⋯π) to explain stability and packing .
    • Example : A dinuclear Cu(I) complex with a related pyrimidine ligand showed distorted tetrahedral geometry via Br bridging and π-stacking (centroid distance: 3.59 Å) .

Q. What strategies are effective in analyzing unexpected byproducts during halogenation or functionalization reactions?

  • Methodological Answer : When brominating pyrimidines (e.g., using NBS in CHCl₃), unexpected products like dibrominated derivatives may form. To resolve structural ambiguities:

  • 13C NMR : Distinguish between α,α-dibromomethyl and bromomethyl isomers via chemical shifts (e.g., ~30 ppm for CH₂Br₂ vs. ~40 ppm for CHBr₂) .
  • Mass Spectrometry : Confirm molecular ion clusters (e.g., isotopic patterns for Br atoms) .
  • Kinetic Monitoring : Track intermediate stability (e.g., bromoethoxyethyl derivatives converting to ethanol adducts) .

Q. How does this compound interact in coordination complexes, and what implications does this have?

  • Methodological Answer : The sulfanyl group acts as a soft ligand for transition metals. In a Cu(I) complex, the ligand coordinates via N1 and S atoms, forming a distorted tetrahedral geometry . Such complexes are relevant for:

  • Catalysis : Study ligand-metal charge transfer (LMCT) in redox reactions.
  • Bioinorganic Chemistry : Explore antimicrobial activity via metal-ligand synergies .

Q. What safety protocols are critical when handling this compound in experimental settings?

  • Methodological Answer : Based on analogous sulfanylpyrimidines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

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